Tert-butyl 2-(5-methylpiperidin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(5-methylpiperidin-3-yl)acetate: is an organic compound that belongs to the class of piperidine derivatives It is characterized by a tert-butyl ester group attached to a piperidine ring, which is further substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-methylpiperidin-3-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the piperidine ring via alkylation reactions using methylating agents like methyl iodide or methyl bromide.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroacetate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(5-methylpiperidin-3-yl)acetate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ester group or the piperidine ring, potentially converting the ester to an alcohol or reducing double bonds within the ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ester moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases are typically used in substitution reactions.
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(5-methylpiperidin-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals targeting neurological disorders, due to the presence of the piperidine ring, which is a common motif in many bioactive compounds.
Industry: The compound can be utilized in the production of agrochemicals, polymers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-methylpiperidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can mimic natural neurotransmitters or other biologically active molecules, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Tert-butyl 2-(piperidin-3-yl)acetate: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
Tert-butyl 2-(5-ethylpiperidin-3-yl)acetate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Tert-butyl 2-(4-methylpiperidin-3-yl)acetate: The methyl group is positioned differently, which can influence the compound’s overall conformation and reactivity.
Uniqueness: Tert-butyl 2-(5-methylpiperidin-3-yl)acetate is unique due to the specific positioning of the methyl group on the piperidine ring, which can impact its chemical behavior and interactions with biological targets. This structural feature may confer distinct advantages in certain applications, such as increased selectivity or potency in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(5-methylpiperidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9-5-10(8-13-7-9)6-11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTINLZHCTAVOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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